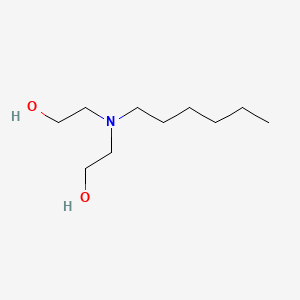

Ethanol, 2,2'-(hexylimino)bis-

Description

Properties

IUPAC Name |

2-[hexyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-2-3-4-5-6-11(7-9-12)8-10-13/h12-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIACMWUKBLHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064467 | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6752-33-6 | |

| Record name | 2,2′-(Hexylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6752-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6752-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for N,n Bis 2 Hydroxyethyl Hexylamine and Its Analogues

Established Synthetic Pathways for N-Substituted Diethanolamines

Traditional methods for the synthesis of N-substituted diethanolamines, such as N,N-Bis(2-hydroxyethyl)hexylamine, rely on fundamental organic reactions. These pathways are well-documented and offer reliable, though sometimes inefficient, routes to the target compounds.

Direct Amination of Alkyloxiranes

One of the most direct conceptual routes to N-substituted diethanolamines involves the reaction of a primary amine with an oxirane, typically ethylene (B1197577) oxide. In the context of N,N-Bis(2-hydroxyethyl)hexylamine, this would involve the reaction of hexylamine (B90201) with two equivalents of ethylene oxide. The reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. The initial reaction forms N-(2-hydroxyethyl)hexylamine, which, being a secondary amine, is also nucleophilic and can react with a second molecule of ethylene oxide to yield the desired tertiary amine.

This method is highly atom-economical as the entire oxirane molecule is incorporated into the product. However, controlling the degree of ethoxylation can be challenging. The reaction mixture can contain a distribution of the starting primary amine, the mono-ethoxylated secondary amine, and the di-ethoxylated tertiary amine. Achieving high selectivity for the desired N,N-Bis(2-hydroxyethyl) product often requires careful control of reaction conditions such as stoichiometry, temperature, and pressure. A patent for the preparation of N-methyl ethanolamines describes a similar process where methylamine is reacted with ethylene oxide in a methanol solution at controlled temperatures (40 to 60 °C) to avoid the production of higher molecular weight ether alcohols google.com.

Alkylation of Diethanolamine (B148213) with Hexyl Halides

A widely used and straightforward method for synthesizing N-alkylated amines is the reaction of an amine with an alkyl halide. wikipedia.org For the synthesis of N,N-Bis(2-hydroxyethyl)hexylamine, this involves the N-alkylation of diethanolamine with a hexyl halide, such as 1-bromohexane or 1-chlorohexane. This reaction is a nucleophilic aliphatic substitution where the secondary amine nitrogen of diethanolamine attacks the electrophilic carbon of the hexyl halide, displacing the halide ion. wikipedia.org

A significant challenge in this method is the potential for multiple alkylations, which can lead to a mixture of products. wikipedia.orgmasterorganicchemistry.com However, starting with a secondary amine like diethanolamine to produce a tertiary amine is a common application of this reaction. wikipedia.org Another complication is the potential for O-alkylation of the hydroxyl groups, though studies have shown that with diethanolamine, N-alkylation is the predominant pathway. researchgate.net The reaction typically requires a base to neutralize the hydrohalic acid (H-X) formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The choice of solvent, base, and temperature significantly influences the reaction's outcome. Polar solvents are generally preferred to facilitate the reaction. A patent from 1948 describes the N-alkylation of diethanolamines using dialkyl sulfates in the presence of aqueous sodium carbonate at temperatures between 20 and 150 °C, which minimizes O-alkylation. google.com

Table 1: Typical Conditions for Alkylation of Diethanolamine with Alkyl Halides

| Parameter | Condition | Purpose/Comment |

| Alkylating Agent | Alkyl Bromide or Iodide | More reactive than alkyl chlorides. |

| Base | K₂CO₃, Na₂CO₃, Et₃N | Neutralizes the acid byproduct. |

| Solvent | Acetonitrile, DMF, Ethanol (B145695) | Polar solvents to facilitate Sₙ2 reaction. |

| Temperature | 50-100 °C | Increased temperature enhances reaction rate. |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Can be used in biphasic systems to improve reactivity. |

Development of Novel Catalytic Systems for N,N-Bis(2-hydroxyethyl)hexylamine Synthesis

Modern synthetic chemistry has increasingly focused on catalytic methods to overcome the limitations of traditional stoichiometric reactions. For the synthesis of N,N-Bis(2-hydroxyethyl)hexylamine, this involves the N-alkylation of diethanolamine with hexanol, a more environmentally friendly alkylating agent than hexyl halides. These reactions often proceed through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism.

Homogeneous Catalysis in Amine-Alcohol Synthesis

Homogeneous catalysts, particularly those based on transition metals like ruthenium (Ru) and iridium (Ir), have proven highly effective for the N-alkylation of amines with alcohols. organic-chemistry.orgnih.gov In this process, the metal complex temporarily abstracts hydrogen from the alcohol (e.g., hexanol), oxidizing it in-situ to an aldehyde (hexanal). The aldehyde then undergoes condensation with the amine (diethanolamine) to form an enamine or iminium ion intermediate, which is subsequently reduced by the metal-hydride species, regenerating the catalyst and yielding the N-alkylated amine. The only byproduct of this elegant cycle is water.

Various ligand systems have been developed to tune the activity and selectivity of these catalysts. For instance, the use of [Ru(p-cymene)Cl₂]₂ with bidentate phosphine ligands like dppf or DPEphos allows for the efficient conversion of secondary amines to tertiary amines. organic-chemistry.orgnih.gov These reactions often proceed under neutral or mildly basic conditions and tolerate a range of functional groups.

Table 2: Examples of Homogeneous Catalysts for N-Alkylation with Alcohols

| Catalyst System | Amine Substrate | Alcohol Substrate | Conditions | Product | Reference |

| [Ru(p-cymene)Cl₂]₂ + dppf | Secondary Amines | Primary Alcohols | Toluene, 110 °C | Tertiary Amines | organic-chemistry.org |

| Cp*Ir-complex with bibenzimidazole ligand | Primary/Secondary Amines | Methanol | K₂CO₃, 130 °C | N-methylated Amines | organic-chemistry.org |

| NHC-Ir(III) Complexes | Anilines | Benzyl (B1604629) Alcohols | Solvent-free, KOtBu, 120 °C | N-benzyl Amines | nih.gov |

Heterogeneous Catalysis for Sustainable Production

For large-scale industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recycling. Significant research has been conducted on developing solid catalysts for the N-alkylation of amines with alcohols. Nickel-based catalysts have emerged as a cost-effective and efficient option. acs.orgresearchgate.net

Nickel nanoparticles supported on materials like alumina (Al₂O₃) have demonstrated high activity for the alkylation of various amines with both aromatic and aliphatic alcohols, operating under additive-free conditions. acs.orgresearchgate.netfigshare.com The reaction is believed to proceed via a hydrogen-borrowing mechanism on the catalyst surface. The nature of the support material is crucial; acid-base bifunctional supports tend to provide higher activity than purely acidic or basic ones, suggesting that the active site involves a synergy between the metal nanoparticle and the support. figshare.comacs.org The reusability of these catalysts has been demonstrated over several cycles without significant loss of activity, highlighting their potential for sustainable chemical production. acs.org

Green Chemistry Principles in N,N-Bis(2-hydroxyethyl)hexylamine Manufacturing

The synthesis of N,N-Bis(2-hydroxyethyl)hexylamine provides a clear example of the evolution of chemical synthesis toward more sustainable practices. The principles of green chemistry can be applied to evaluate and compare the different synthetic routes.

Atom Economy : Catalytic routes using alcohols as alkylating agents exhibit superior atom economy compared to the alkyl halide method. The reaction of diethanolamine with hexanol produces the desired product and water, incorporating most atoms from the reactants. In contrast, the alkyl halide route generates a stoichiometric amount of salt waste (e.g., NaBr), lowering its atom economy.

Waste Prevention : The catalytic alcohol amination pathway is inherently cleaner, with water as the sole theoretical byproduct. This contrasts sharply with the halide route, which produces significant salt waste that requires disposal.

Use of Catalysis : The development of both homogeneous and heterogeneous catalysts (as discussed in section 2.2) is a cornerstone of green chemistry. Catalysts allow reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. Heterogeneous catalysts, in particular, contribute to waste reduction through their recyclability. acs.org

Renewable Feedstocks : Alcohols, such as hexanol, can potentially be derived from biomass sources. Utilizing renewable feedstocks is a key goal of green chemistry to reduce reliance on finite fossil fuels.

By embracing these principles, the manufacturing of N,N-Bis(2-hydroxyethyl)hexylamine and related compounds can be shifted towards more economically and environmentally sustainable methodologies.

Optimization of Reaction Conditions and Yields for N,N-Bis(2-hydroxyethyl)hexylamine

The synthesis of N,N-Bis(2-hydroxyethyl)hexylamine, also known as Ethanol, 2,2'-(hexylimino)bis-, is primarily achieved through the ethoxylation of hexylamine. This process involves the reaction of the primary amine with two molar equivalents of ethylene oxide. The optimization of reaction conditions is a critical step to ensure a high yield and purity of the desired tertiary amine, while minimizing the formation of by-products. Key parameters that are manipulated to achieve optimal outcomes include reactant stoichiometry, temperature, pressure, and the use of catalysts.

The fundamental reaction for the formation of N,N-Bis(2-hydroxyethyl) N-alkylamines from a primary alkylamine involves a two-stage process where two moles of ethylene oxide are added to the amine. google.com The efficiency of this process is highly dependent on precise control over the reaction environment.

Key Optimization Parameters:

Stoichiometry: The molar ratio of hexylamine to ethylene oxide is a crucial factor. A stoichiometric ratio of 1:2 is theoretically required. An excess of ethylene oxide can lead to the formation of longer poly(ethylene glycol) ether chains on the hydroxyl groups, while an insufficient amount will result in a mixture containing significant quantities of the mono-ethoxylated intermediate, N-(2-hydroxyethyl)hexylamine.

Temperature: Ethoxylation is a highly exothermic reaction, making temperature control essential to prevent thermal runaway and the formation of undesired by-products. wikipedia.orgyoutube.com The reaction is typically conducted at elevated temperatures, often in the range of 140-200°C. google.com Lower temperatures, for instance below 130°C, can cause the reaction to be extremely slow or even halt before all the ethylene oxide is consumed. google.com Conversely, excessively high temperatures can promote side reactions.

Pressure: The reaction is generally carried out under pressure, for example between 1 and 2 bars, to maintain the volatile ethylene oxide in the liquid phase at the required reaction temperature. wikipedia.org

Catalysis: The initial addition of two moles of ethylene oxide to a primary amine to form the N,N-bis(2-hydroxyethyl) derivative typically does not require a catalyst. google.com However, in broader industrial ethoxylation processes, basic catalysts such as potassium hydroxide (KOH) are often employed to facilitate the reaction, particularly when adding further ethylene oxide units. wikipedia.org The reaction must be performed under anhydrous conditions, as water can react with ethylene oxide, leading to the formation of glycols as by-products. google.com

Mixing: Efficient mixing is vital for a uniform product distribution. chalmers.se Since the reaction can be very fast, proper agitation ensures that the ethylene oxide is distributed evenly throughout the reactor, preventing localized high concentrations and potential side reactions. chalmers.se

The optimization process involves systematically varying these parameters to find a balance that maximizes the yield of N,N-Bis(2-hydroxyethyl)hexylamine while maintaining high purity and ensuring process safety.

Research Findings on Reaction Optimization

Detailed optimization studies for the synthesis of N,N-Bis(2-hydroxyethyl)hexylamine specifically are not extensively published in peer-reviewed literature. However, data from patents and studies on the ethoxylation of other primary amines provide a clear framework for the optimization process. The goal is to maximize the conversion of the primary amine and the mono-substituted intermediate to the desired di-substituted product.

The following tables illustrate the expected impact of varying key reaction parameters on the product yield and distribution, based on established principles of amine ethoxylation.

Table 1: Effect of Molar Ratio of Ethylene Oxide (EO) to Hexylamine on Product Distribution

This table presents hypothetical data to illustrate the chemical principles of ethoxylation.

| Molar Ratio (EO:Hexylamine) | N,N-Bis(2-hydroxyethyl)hexylamine Yield (%) | N-(2-hydroxyethyl)hexylamine (%) | Unreacted Hexylamine (%) |

| 1.8:1 | 75 | 20 | 5 |

| 2.0:1 | 92 | 7 | 1 |

| 2.2:1 | 95 | 4 | 1 |

| 2.5:1 | 94 (with polyethoxylated impurities) | 2 | <1 |

Table 2: Influence of Temperature on Reaction Yield

This table presents hypothetical data based on general principles for ethoxylation reactions to illustrate the impact of temperature.

| Temperature (°C) | Reaction Time (hours) | Yield of N,N-Bis(2-hydroxyethyl)hexylamine (%) | Notes |

| 120 | 10 | 70 | Reaction is slow and may not go to completion. google.com |

| 150 | 5 | 92 | Efficient conversion with minimal by-products. |

| 170 | 3 | 95 | Faster reaction rate, optimal for many processes. google.com |

| 190 | 2 | 93 | Increased potential for by-product formation. |

Spectroscopic and Structural Characterization of N,n Bis 2 Hydroxyethyl Hexylamine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups and elucidating the conformational properties of molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For N,N-Bis(2-hydroxyethyl)hexylamine, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl groups, the C-H stretches of the alkyl chains, the C-N stretch of the tertiary amine, and the C-O stretch of the alcohol groups. A detailed analysis would involve assigning specific wavenumbers (in cm⁻¹) to these vibrational modes.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the conformational arrangements of molecules. It relies on the inelastic scattering of monochromatic light. For N,N-Bis(2-hydroxyethyl)hexylamine, Raman spectroscopy could provide insights into the geometry of the carbon skeleton and the orientation of the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Investigations of Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. A hypothetical spectrum for N,N-Bis(2-hydroxyethyl)hexylamine would show distinct signals for the protons on the hexyl chain, the methylene groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl protons. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would be critical for assigning each signal to its corresponding proton.

Carbon-13 (¹³C) NMR Studies of Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in N,N-Bis(2-hydroxyethyl)hexylamine would produce a distinct signal in the spectrum. The chemical shifts of these signals would confirm the presence of the different carbon environments within the hexyl and hydroxyethyl (B10761427) groups.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional NMR techniques are used to establish correlations between different nuclei and provide unambiguous structural assignments, especially for complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map out the connectivity of protons within the hexyl and hydroxyethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached, confirming the assignments made in the 1D spectra.

To fulfill the original request, access to peer-reviewed studies or spectral database entries containing this specific information would be necessary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. The fragmentation patterns observed are highly dependent on the ionization technique employed.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process results in the formation of a radical cation (molecular ion, M⁺•) which is often energetically unstable and undergoes extensive fragmentation.

For N,N-Bis(2-hydroxyethyl)hexylamine, the molecular ion peak is expected to be of low intensity or even absent, a common characteristic for aliphatic amines. The fragmentation is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

Two primary α-cleavage pathways are predicted for this molecule:

Cleavage of the C-C bond within the hexyl group, specifically the bond between the first and second carbon of the chain attached to the nitrogen. This would lead to the loss of a pentyl radical (•C₅H₁₁) and the formation of a prominent fragment ion.

Cleavage of the C-C bond in one of the hydroxyethyl groups, leading to the loss of a hydroxymethyl radical (•CH₂OH).

The resulting fragment ions from these characteristic pathways are key identifiers in an EI mass spectrum.

Table 1: Predicted Major Fragment Ions of N,N-Bis(2-hydroxyethyl)hexylamine in EI-MS

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| [M-C₅H₁₁]⁺ | [CH₂(CH₂)₄CH₃N(CH₂CH₂OH)₂]⁺ | 116 | α-cleavage: Loss of a pentyl radical |

| [M-CH₂OH]⁺ | [CH₃(CH₂)₅N(CH₂CH₂OH)CH₂]⁺ | 158 | α-cleavage: Loss of a hydroxymethyl radical |

Note: The molecular weight of N,N-Bis(2-hydroxyethyl)hexylamine (C₁₀H₂₃NO₂) is 189.30 g/mol . The molecular ion (M⁺•) would appear at m/z 189, though likely with very low abundance.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. analytice.commemtein.com For N,N-Bis(2-hydroxyethyl)hexylamine, the ESI mass spectrum in positive ion mode would be dominated by the [M+H]⁺ ion at an m/z of 190.3.

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated parent ion ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation of the even-electron [M+H]⁺ ion typically proceeds through the loss of stable, neutral molecules.

Predicted fragmentation pathways in ESI-MS/MS include:

Loss of Water: Dehydration resulting in the loss of one or both hydroxyl groups as neutral water molecules (H₂O).

Loss of Ethylene (B1197577) Glycol: Cleavage of a C-N bond can lead to the loss of a neutral ethylene glycol molecule (HOCH₂CH₂OH).

Cleavage of the Hexyl Chain: Fragmentation along the alkyl chain can also occur, though it is generally less favored than the loss of small, stable neutral molecules.

Table 2: Predicted Fragment Ions of N,N-Bis(2-hydroxyethyl)hexylamine in ESI-MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Neutral Loss |

| 190.3 | [M+H-H₂O]⁺ | 172.3 | Water (H₂O) |

| 190.3 | [M+H-2H₂O]⁺ | 154.3 | Two molecules of Water (2H₂O) |

| 190.3 | [M+H-C₂H₆O₂]⁺ | 128.2 | Ethylene Glycol (HOCH₂CH₂OH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The presence of chromophores—functional groups that absorb light—is necessary for a compound to show significant absorption in the 200-800 nm range.

N,N-Bis(2-hydroxyethyl)hexylamine is composed of a tertiary amine, a hexyl alkyl chain, and two primary alcohol functional groups. None of these are considered strong chromophores. Aliphatic amines and alcohols exhibit absorption bands, but these correspond to n → σ* transitions that occur at wavelengths below 200 nm, in the far-UV region.

Therefore, a conventional UV-Vis spectrum of N,N-Bis(2-hydroxyethyl)hexylamine recorded from 200 to 800 nm is not expected to show any significant absorption peaks. The absence of π-systems or conjugated double bonds means there are no low-energy π → π* or n → π* transitions that would fall within this range.

X-ray Diffraction Analysis of Crystalline Forms (if applicable for derivatives/complexes)

N,N-Bis(2-hydroxyethyl)hexylamine, being a relatively small molecule with flexible alkyl and hydroxyethyl chains, is likely a liquid or a low-melting solid at room temperature, making single-crystal growth of the pure compound challenging.

However, this molecule can act as a ligand, coordinating with metal ions through the nitrogen atom and the oxygen atoms of the hydroxyl groups. Such metal complexes, or salts formed by protonating the amine (e.g., hydrochlorides), often have a higher propensity to form stable, high-quality crystals suitable for X-ray diffraction analysis. weizmann.ac.ilnih.gov

Should a crystalline derivative or complex of N,N-Bis(2-hydroxyethyl)hexylamine be synthesized, X-ray diffraction analysis would yield a detailed structural model. This analysis would reveal:

The coordination geometry around the nitrogen atom.

The conformation of the hexyl and hydroxyethyl side chains.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

While no public crystal structures of N,N-Bis(2-hydroxyethyl)hexylamine or its immediate complexes are available as of this writing, this technique remains the gold standard for unambiguous structural determination of its crystalline derivatives.

Computational Chemistry and Quantum Mechanical Investigations of N,n Bis 2 Hydroxyethyl Hexylamine

Density Functional Theory (DFT) Applications to Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine key properties that govern a molecule's behavior.

HOMO-LUMO Energy Gap and Molecular Stability

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. Specific calculations of the HOMO-LUMO energy gap for N,N-Bis(2-hydroxyethyl)hexylamine are not available in the current scientific literature.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. These maps illustrate the charge distribution and are used to understand intermolecular interactions. An MEP analysis for N,N-Bis(2-hydroxyethyl)hexylamine has not been documented in published research.

Global Reactivity Descriptors

Global reactivity descriptors, such as electronegativity, hardness, softness, and electrophilicity, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of a molecule's reactivity. There are currently no reported values for these global reactivity descriptors for N,N-Bis(2-hydroxyethyl)hexylamine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They allow researchers to observe the time evolution of a system and understand its dynamic properties.

Classical MD for Conformational Analysis and Solvent Interactions

Classical Molecular Dynamics simulations are widely used to explore the different conformations a molecule can adopt and to study its interactions with solvent molecules. This information is crucial for understanding a compound's behavior in various environments. No studies utilizing classical MD to investigate the conformational landscape or solvent interactions of N,N-Bis(2-hydroxyethyl)hexylamine have been found.

Reactive Force Field (ReaxFF) Simulations for Reaction Pathways

Reactive Force Field (ReaxFF) simulations are a type of MD simulation that can model chemical reactions by allowing bonds to form and break. This method is particularly useful for investigating reaction mechanisms and pathways. To date, no ReaxFF simulations have been published that focus on the reaction pathways of N,N-Bis(2-hydroxyethyl)hexylamine.

Intermolecular Interactions and Hydrogen Bonding Studies

The structure of N,N-Bis(2-hydroxyethyl)hexylamine, featuring a hydrophilic diethanolamine (B148213) headgroup and a lipophilic hexyl tail, suggests a complex interplay of intermolecular forces. The primary interactions governing its behavior are hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The two hydroxyl (-OH) groups are the principal sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. The tertiary amine nitrogen atom can also act as a hydrogen bond acceptor. These interactions are critical in the pure substance, leading to self-association, and in mixtures, where the molecule interacts with solvents. researchgate.net Computational models, such as Density Functional Theory (DFT), are employed to map the potential energy surface and identify the most stable hydrogen-bonded conformations. For instance, studies on similar molecules like the ethanol-water dimer have identified specific conformers stabilized by a combination of strong O-H···O bonds and weaker C-H···O interactions. researchgate.net In N,N-Bis(2-hydroxyethyl)hexylamine, intramolecular hydrogen bonding between one of the hydroxyl groups and the nitrogen atom is also a possibility that can be investigated computationally.

The hexyl chain contributes to the molecule's hydrophobic character, leading to van der Waals interactions. In aqueous solutions, this can result in hydrophobic hydration, where water molecules form structured cages around the alkyl chain. researchgate.net The balance between the hydrophilic hydrogen bonding of the headgroup and the hydrophobic interactions of the tail is fundamental to the molecule's properties, such as its surface activity.

The interaction of N,N-Bis(2-hydroxyethyl)hexylamine with solvents is a key aspect of its chemistry. Computational studies can simulate solvation to predict thermodynamic properties and understand the nature of solute-solvent interactions. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific hydrogen bonding networks between the solute and solvent. Implicit solvent models, which represent the solvent as a continuous medium, are computationally less expensive and are used to calculate solvation free energies.

In polar protic solvents like water or ethanol (B145695), strong hydrogen bonds form between the solvent and the hydroxyl groups and nitrogen atom of N,N-Bis(2-hydroxyethyl)hexylamine. researchgate.net In aprotic polar solvents, these interactions are primarily dipole-dipole. In nonpolar solvents, the hexyl chain's interactions become dominant.

Thermodynamic properties derived from these studies, such as partial molar volumes and excess molar volumes in binary mixtures, provide quantitative data on the nature and strength of these interactions. researchgate.net For example, negative excess molar volumes in a mixture often indicate strong specific interactions, such as hydrogen bonding, leading to a more compact packing of the molecules. researchgate.net

Table 1: Predicted Solvation Parameters for N,N-Bis(2-hydroxyethyl)hexylamine in Various Solvents This table presents hypothetical data based on computational predictions for illustrative purposes.

| Solvent | Solvation Free Energy (kcal/mol) | Dominant Interaction Type |

|---|---|---|

| Water | -12.5 | Hydrogen Bonding (solute-solvent) |

| Ethanol | -10.2 | Hydrogen Bonding |

| Acetone | -7.8 | Dipole-Dipole |

| Hexane | -4.1 | Van der Waals (Dispersion) |

Computational methods are instrumental in predicting how N,N-Bis(2-hydroxyethyl)hexylamine adsorbs onto surfaces, which is relevant for applications such as corrosion inhibition, lubrication, and surface modification. mdpi.com DFT calculations can be used to model the interaction between the molecule and a surface (e.g., a metal oxide or a polymer).

These calculations identify the most favorable adsorption sites on the molecule and the surface. For N,N-Bis(2-hydroxyethyl)hexylamine, the lone pair electrons on the nitrogen and oxygen atoms make them the primary sites for binding to electron-deficient surfaces (e.g., metal cations on a metal oxide surface). researchgate.net The molecule can adsorb in various orientations, and computational modeling helps determine the most stable configuration by calculating the binding energy (adsorption energy).

The binding energy quantifies the strength of the interaction between the adsorbate and the surface. A more negative binding energy indicates a stronger and more stable adsorption. These calculations can also elucidate the nature of the binding, whether it is physisorption (dominated by van der Waals forces and weak electrostatic interactions) or chemisorption (involving the formation of chemical bonds).

Table 2: Calculated Binding Energies for N,N-Bis(2-hydroxyethyl)hexylamine on Different Surfaces This table presents hypothetical data based on DFT calculations for illustrative purposes.

| Surface Material | Most Favorable Adsorption Site | Binding Energy (eV) | Type of Adsorption |

|---|---|---|---|

| Iron (Fe) | Nitrogen Atom | -2.1 | Chemisorption |

| Aluminum Oxide (Al₂O₃) | Oxygen Atoms (hydroxyls) | -1.5 | Chemisorption |

| Graphite | Hexyl Chain | -0.8 | Physisorption |

| Polyethylene (B3416737) | Hexyl Chain | -0.6 | Physisorption |

Theoretical Prediction of Spectroscopic Parameters

Quantum mechanical calculations can accurately predict various spectroscopic parameters, aiding in the identification and characterization of molecules. olemiss.edu Methods like DFT and post-Hartree-Fock methods are used to compute the parameters associated with infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. sapub.orgnih.gov

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. sapub.org The resulting vibrational modes can be animated to visualize the atomic motions corresponding to each peak in the spectrum. This allows for the unambiguous assignment of experimental spectral bands to specific functional groups, such as the O-H stretch, C-H stretch, C-N stretch, and C-O stretch. sapub.org Anharmonic calculations can be performed to improve the accuracy of the predicted frequencies, bringing them closer to experimental values. olemiss.edu

Similarly, NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. nih.gov These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of N,N-Bis(2-hydroxyethyl)hexylamine This table presents hypothetical data based on B3LYP/6-31G level calculations for illustrative purposes.*

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | -OH | 3450 |

| C-H Stretch (Asymmetric) | -CH₂-, -CH₃ | 2960 |

| C-H Stretch (Symmetric) | -CH₂-, -CH₃ | 2875 |

| C-N Stretch | R₃N | 1150 |

| C-O Stretch | -CH₂OH | 1055 |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for N,N-Bis(2-hydroxyethyl)hexylamine This table presents hypothetical data based on theoretical calculations for illustrative purposes. (Reference: TMS)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| N-CH₂-CH₂OH | 58.1 | N-CH₂-CH₂OH | 2.65 (t) |

| N-CH₂-CH₂OH | 60.5 | N-CH₂-CH₂OH | 3.58 (t) |

| N-CH₂-(CH₂)₄-CH₃ | 54.3 | N-CH₂-(CH₂)₄-CH₃ | 2.50 (t) |

| N-CH₂-CH₂-(CH₂)₃-CH₃ | 27.8 | CH₂-OH | 4.50 (s, broad) |

| -(CH₂)₂-CH₂-(CH₂)₂-CH₃ | 32.0 | -(CH₂)₄-CH₃ | 0.89 (t) |

Corrosion Inhibition Research Involving N,n Bis 2 Hydroxyethyl Hexylamine

Electrochemical Evaluation of Corrosion Inhibition Efficiency

Electrochemical techniques are pivotal in assessing the effectiveness of corrosion inhibitors. These methods provide quantitative data on the inhibitor's ability to impede the electrochemical reactions that drive corrosion processes.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a widely used electrochemical technique to study the kinetics of anodic and cathodic reactions on a metal surface. By polarizing the metal and measuring the resulting current, it is possible to determine key corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) can then be calculated from the reduction in icorr in the presence of the inhibitor.

For analogous amine-based corrosion inhibitors, potentiodynamic polarization studies have consistently shown that an increase in inhibitor concentration leads to a decrease in the corrosion current density. researchgate.netnih.gov These inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.gov This is evidenced by a shift in both the anodic and cathodic branches of the polarization curve to lower current densities. The corrosion potential may shift slightly, but typically not significantly enough to classify the inhibitor as purely anodic or cathodic.

Below is an illustrative data table showing typical potentiodynamic polarization parameters for a metal in a corrosive medium with and without a similar amine-based inhibitor.

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| Blank | -450 | 100 | 70 | 120 | - |

| 100 ppm | -440 | 25 | 68 | 115 | 75 |

| 200 ppm | -435 | 15 | 65 | 110 | 85 |

| 500 ppm | -425 | 8 | 62 | 105 | 92 |

Note: This data is representative of typical results for amine-based corrosion inhibitors and does not represent actual experimental data for Ethanol (B145695), 2,2'-(hexylimino)bis-.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal/electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The results are often visualized as Nyquist and Bode plots.

In the presence of an effective corrosion inhibitor like N,N-Bis(2-hydroxyethyl)hexylamine, the Nyquist plot typically shows an increase in the diameter of the capacitive loop, indicating an increase in the charge transfer resistance (Rct). researchgate.netresearchgate.net A higher Rct value signifies a slower corrosion rate. The Bode plot will show an increase in the impedance modulus at low frequencies and a shift in the phase angle peak to higher values, further confirming the enhanced corrosion protection.

The inhibition efficiency can also be calculated from the Rct values obtained from EIS measurements. The decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration is often attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the exposed surface area. nih.gov

An equivalent electrical circuit is often used to model the EIS data and extract quantitative parameters. A common model for a simple corrosion process includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

Below is a sample data table illustrating the effect of a similar inhibitor on EIS parameters.

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 250 | 200 | - |

| 100 ppm | 1000 | 100 | 75 |

| 200 ppm | 2500 | 75 | 90 |

| 500 ppm | 5000 | 50 | 95 |

Note: This data is representative of typical results for amine-based corrosion inhibitors and does not represent actual experimental data for Ethanol, 2,2'-(hexylimino)bis-.

Chronoamperometry and Chronopotentiometry Applications

Chronoamperometry and chronopotentiometry are transient electrochemical techniques that can provide insights into the stability and formation of the protective inhibitor film on the metal surface.

In chronoamperometry , a constant potential is applied to the metal electrode, and the current is monitored over time. In a corrosive environment, the current will initially be high and then decrease as the protective film forms and stabilizes. For an effective inhibitor, the steady-state current will be significantly lower than in the absence of the inhibitor. This technique can be used to study the kinetics of film formation and its resistance to breakdown. For instance, chronoamperometric experiments on steel in the presence of N,N'-bis[2-hydroxynaphthylidene]amino]oxamide revealed that the inhibitor molecules decreased the absolute currents and reduced the likelihood of pitting corrosion. semanticscholar.org

Chronopotentiometry , on the other hand, involves applying a constant current and monitoring the potential as a function of time. The change in potential can provide information about the processes occurring at the electrode surface, such as the formation of an oxide layer or the adsorption of an inhibitor.

While less common than polarization and EIS for routine inhibitor screening, these techniques can offer valuable complementary information about the dynamics of the inhibition process.

Adsorption Behavior and Mechanism on Metal Surfaces

The effectiveness of N,N-Bis(2-hydroxyethyl)hexylamine as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective layer. Understanding the adsorption mechanism is crucial for optimizing its application.

Determination of Adsorption Isotherm Models (e.g., Langmuir, Freundlich)

Adsorption isotherms are mathematical models that describe the relationship between the concentration of the inhibitor in the solution and the amount of inhibitor adsorbed on the metal surface at a constant temperature. The surface coverage (θ), determined from electrochemical measurements, is often used to fit different isotherm models.

The Langmuir adsorption isotherm is one of the most commonly used models for corrosion inhibitors. researchgate.netmdpi.com It assumes that the adsorption is a monolayer process on a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir isotherm is given by:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm.

The Freundlich adsorption isotherm is an empirical model that can be applied to multilayer adsorption on a heterogeneous surface. mdpi.com Its linear form is:

log θ = log K_f + (1/n) log C

where K_f is the Freundlich constant related to the adsorption capacity, and n is a constant related to the adsorption intensity.

By fitting the experimental data to these and other isotherm models, it is possible to gain insights into the nature of the adsorption process. For many amine-based inhibitors, the Langmuir isotherm provides the best fit, indicating a monolayer adsorption. mdpi.com

Thermodynamic Parameters of Adsorption (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Thermodynamic parameters provide valuable information about the spontaneity and nature of the adsorption process. The standard Gibbs free energy of adsorption (ΔG°_ads) can be calculated from the adsorption equilibrium constant (K_ads) obtained from the Langmuir isotherm using the following equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

The sign and magnitude of ΔG°_ads indicate the nature of the adsorption. Generally, values of ΔG°_ads around -20 kJ/mol or less negative are associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). jecst.org For many corrosion inhibitors, the adsorption process involves a combination of both physisorption and chemisorption.

The standard enthalpy of adsorption (ΔH°_ads) and the standard entropy of adsorption (ΔS°_ads) can be determined from the temperature dependence of the Gibbs free energy using the Gibbs-Helmholtz equation. The sign of ΔH°_ads indicates whether the adsorption is an exothermic (negative value) or endothermic (positive value) process.

Below is a hypothetical data table of thermodynamic parameters for the adsorption of a similar inhibitor on a metal surface.

| Temperature (K) | K_ads (M⁻¹) | ΔG°_ads (kJ/mol) | ΔH°_ads (kJ/mol) | ΔS°_ads (J/mol·K) |

| 298 | 1.5 x 10⁴ | -34.5 | -15.2 | 64.8 |

| 308 | 1.1 x 10⁴ | -35.1 | -15.2 | 64.6 |

| 318 | 0.8 x 10⁴ | -35.8 | -15.2 | 64.7 |

Note: This data is hypothetical and intended to be illustrative of the thermodynamic parameters for a typical corrosion inhibitor.

Lack of Specific Research Data for "Ethanol, 2,2'-(hexylimino)bis-" as a Corrosion Inhibitor

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, publicly available research data on the corrosion inhibition properties of the chemical compound Ethanol, 2,2'-(hexylimino)bis- , also known as N,N-Bis(2-hydroxyethyl)hexylamine .

The request specified a detailed article structure focusing on several key areas of corrosion inhibition research, including:

The distinction between physisorption and chemisorption phenomena.

Kinetic studies of the inhibited corrosion processes.

Determination of activation energy.

The temperature dependence of inhibition efficiency.

Surface analysis using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Fulfilling this request requires access to specific experimental results, such as standard free energy of adsorption values, kinetic parameters, activation energies, inhibition efficiency data at various temperatures, and surface morphology images from studies where this particular compound was used as an inhibitor.

While general principles of corrosion inhibition and data for structurally similar but distinct compounds are available, the strict constraint to focus solely on "Ethanol, 2,2'-(hexylimino)bis-" prevents the use of analogous data from other inhibitors. Attributing findings from different molecules to the subject compound would be scientifically inaccurate and speculative.

Consequently, without dedicated research studies on the corrosion inhibition mechanisms and performance of "Ethanol, 2,2'-(hexylimino)bis-", it is not possible to generate the thorough, informative, and scientifically accurate article as outlined in the instructions.

Absence of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available research studies that utilize X-ray Photoelectron Spectroscopy (XPS) to analyze the surface chemical composition of metals treated with "Ethanol, 2,2'-(hexylimino)bis-" for corrosion inhibition.

As a result, it is not possible to provide the detailed research findings and data tables requested for the specific subsection: 5.4.3. X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition .

The strict requirement to focus solely on this specific compound and to include detailed, scientifically accurate research findings and data tables cannot be fulfilled due to the lack of published work on this topic. Generating hypothetical data or extrapolating from unrelated compounds would violate the principles of scientific accuracy.

Therefore, the content for the requested article section cannot be generated at this time.

Derivatization and Structure Activity Relationship Sar Studies of N,n Bis 2 Hydroxyethyl Hexylamine

Synthesis and Characterization of Functionalized N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

The presence of two primary hydroxyl groups and a tertiary nitrogen atom allows for selective functionalization through various organic reactions. These modifications yield derivatives with tailored properties for specific applications, from surfactants and catalysts to building blocks for complex macromolecules.

Esterification and Etherification at Hydroxyl Moieties

The two primary hydroxyl groups of N,N-Bis(2-hydroxyethyl)hexylamine are readily accessible for esterification and etherification reactions.

Esterification: This reaction involves treating the molecule with carboxylic acids, acyl chlorides, or anhydrides to form mono- or di-esters. These reactions are often catalyzed by acids or proceed via transesterification. google.com For example, reaction with long-chain fatty acids, such as lauric or stearic acid, produces amphiphilic molecules known as esteramines, which have applications as surfactants and fabric softeners. researchgate.net The degree of esterification can be controlled by adjusting the stoichiometry of the reactants. The resulting esters exhibit significantly different solubility and interfacial properties compared to the parent compound.

Etherification: The hydroxyl groups can also be converted to ether linkages. This is typically achieved through a Williamson ether synthesis-type reaction, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another route involves the base-catalyzed ring-opening polymerization of epoxides like ethylene (B1197577) oxide, which extends the hydroxyethyl (B10761427) chains into poly(ethylene glycol) (PEG) chains. chalmers.se This modification dramatically increases the hydrophilicity and water solubility of the molecule.

Amidation and Alkylation at the Nitrogen Center

The tertiary nitrogen atom in N,N-Bis(2-hydroxyethyl)hexylamine is a key site for chemical modification, primarily through alkylation to form quaternary ammonium (B1175870) salts.

Alkylation: As a tertiary amine, the nitrogen center can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or dialkyl sulfates, to yield quaternary ammonium salts. libretexts.org This process, known as quaternization, converts the neutral tertiary amine into a permanently charged cationic species. libretexts.orggoogle.com This transformation profoundly impacts the molecule's properties, imparting enhanced water solubility, antimicrobial activity, and utility as a phase-transfer catalyst. The synthesis of a protic ionic liquid through the acid-base neutralization of bis(2-hydroxyethyl)amine with erucic acid to form a tertiary amine salt is an example of this type of reaction. mdpi.com These quaternary ammonium compounds are widely used as cationic surfactants, disinfectants, and antistatic agents. epa.gov

Amidation: Direct amidation at the tertiary nitrogen is not feasible. However, the parent compound, diethanolamine (B148213), can be used in reactions with fatty acids to form N,N-bis(2-hydroxyethyl)amides, which are important non-ionic surfactants. researchgate.net The N-hexyl group would be introduced in a separate alkylation step.

Oligomerization and Polymerization Incorporating N,N-Bis(2-hydroxyethyl)hexylamine Subunits

The difunctional nature of the two hydroxyl groups allows N,N-Bis(2-hydroxyethyl)hexylamine to act as a monomer or chain extender in polymerization reactions. researchgate.net

Polycondensation: It can be used as a diol monomer in polycondensation reactions. researchgate.net When reacted with dicarboxylic acids or their derivatives, it forms polyesters with pendant N,N-di(hexyl)amino groups. Similarly, reaction with diisocyanates yields polyurethanes. The tertiary amine functionality within the polymer backbone can provide catalytic activity, improve dyeability, or offer sites for post-polymerization modification.

Transesterification Polymerization: The hydroxyl groups can undergo transesterification with diesters to build polymer chains. For instance, methyldiethanolamine is used to create methacrylate (B99206) monomers through transesterification. dtic.mil A similar approach could be applied to the hexyl analogue.

Ring-Opening Polymerization: The molecule can act as an initiator for the ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, creating star-shaped polymers with a central nitrogen core and polyester (B1180765) arms.

These polymers find use in coatings, adhesives, and biomedical materials where the incorporated amine functionality can be leveraged for specific properties.

Comparative Studies with N-Alkyl Diethanolamine Analogues (e.g., Butyl, Pentyl, Decyl, Dodecyl, Phenyl, Cyclohexyl)

The properties and performance of N-substituted diethanolamines are highly dependent on the nature of the substituent attached to the nitrogen atom. By comparing N,N-Bis(2-hydroxyethyl)hexylamine with analogues bearing different N-alkyl, N-aromatic, or N-cyclic groups, clear structure-activity relationships can be established.

Influence of Alkyl Chain Length on Molecular Properties and Performance

The length of the N-alkyl chain is a critical determinant of the physicochemical properties of N-alkyl diethanolamines. Research on homologous series of these compounds reveals distinct trends as the chain length increases from shorter (butyl, pentyl) to longer (decyl, dodecyl) groups.

Surface Activity: Longer alkyl chains significantly enhance the amphiphilic character of the molecule, leading to improved surface activity. For example, N-stearyl-N,N-di(2-hydroxyethyl) amine oxide (C18) achieves an ultra-low interfacial tension at a much lower concentration than its N-dodecyl (C12) analogue. semanticscholar.org This is because the longer hydrophobic tail promotes more efficient packing at interfaces, reducing surface and interfacial tension more effectively.

Reactivity and Irritancy: The reactivity of the amine group can be influenced by the steric hindrance of the alkyl chain. For fatty amines, chemical reactivity and corrosive potential tend to decrease as the alkyl chain length increases beyond a certain point (e.g., C12). industrialchemicals.gov.au

Complexation and Magnetism: In coordination chemistry, the alkyl chain length of N-alkyl diethanolamine ligands can influence the structure of resulting metal complexes. Studies have shown that changing the alkyl chain from propyl (C3) to butyl (C4) or hexyl (C6) alters the core structure of cobalt-dysprosium complexes, which in turn affects their magnetic properties. nih.gov

Hydrophobicity and Stability: In applications involving phase transfer, longer alkyl chains provide greater hydrophobicity. Dioctadecylamine (C18 chains) was found to be more effective at transferring gold nanoparticles from an aqueous to a nonpolar phase compared to dioctylamine (B52008) (C8) or didodecylamine (B166037) (C12), forming a more stable and impenetrable layer around the nanoparticles. uni-tuebingen.de

| Property | Effect of Increasing Alkyl Chain Length (e.g., Butyl to Dodecyl) | Rationale |

|---|---|---|

| Surface Tension Reduction | Increases | Enhanced amphiphilic character and more efficient packing at interfaces. semanticscholar.org |

| Hydrophobicity | Increases | Larger nonpolar alkyl group relative to the polar diethanolamine head. uni-tuebingen.de |

| Chemical Reactivity/Irritancy | Generally Decreases | Increased steric hindrance around the nitrogen atom and reduced water solubility. industrialchemicals.gov.au |

| Coordination Behavior | Can alter the structure of metal complexes | Steric and packing effects of the alkyl chain influence crystal lattice formation. nih.gov |

| Lubricity (of derivatives) | Increases | Longer chains provide better boundary film formation and van der Waals interactions. |

Impact of Aromatic or Cyclic Substituents on Chemical Behavior

Replacing the flexible N-hexyl chain with a rigid aromatic (phenyl) or a bulky alicyclic (cyclohexyl) group introduces significant structural and electronic differences, leading to distinct chemical behaviors.

Phenyl Substituent: An N-phenyl group introduces several key changes. The aromatic ring is planar and rigid, restricting the conformational flexibility around the nitrogen atom. Electronically, the phenyl group is electron-withdrawing via induction, which decreases the basicity and nucleophilicity of the tertiary amine compared to its N-alkyl counterparts. The presence of the aromatic ring allows for π-π stacking interactions, which can influence solubility, melting points, and self-assembly behavior. SAR studies on other classes of compounds have shown that N-aromatic substituents can profoundly affect biological activity and molecular interactions. frontiersin.org

Cyclohexyl Substituent: An N-cyclohexyl group introduces significant steric bulk near the nitrogen atom. Unlike the planar phenyl group, the cyclohexyl ring exists in a flexible chair conformation. This steric hindrance can impede reactions at the nitrogen center, such as quaternization, and can also influence how the molecule packs in a solid state or coordinates to metal ions. The cyclohexyl group is a non-polar, saturated aliphatic substituent, so its electronic effect is similar to that of a linear alkyl chain, but its conformational demands are much greater. Studies on other molecules show that cyclic amine substituents can alter properties like antioxidant activity or mutagenicity compared to acyclic analogues. mdpi.com

| Property | N-Hexyl (Alkyl) | N-Phenyl (Aromatic) | N-Cyclohexyl (Cyclic) |

|---|---|---|---|

| Flexibility | High | Low (rigid ring) | Moderate (ring conformations) |

| Steric Hindrance | Moderate | Moderate, planar | High, bulky |

| Electronic Effect on Nitrogen | Electron-donating (weak) | Electron-withdrawing (inductive) | Electron-donating (weak) |

| Nitrogen Basicity | Highest | Lowest | High |

| Potential Intermolecular Interactions | Van der Waals | π-π stacking, Van der Waals | Van der Waals |

Computational Approaches to Structure-Activity Relationships for N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

Computational methods are integral to modern drug discovery and development, offering insights into how a molecule's structure influences its biological activity. These techniques are used to predict the efficacy of new compounds, optimize lead candidates, and understand interactions at a molecular level. For a compound like N,N-Bis(2-hydroxyethyl)hexylamine, these studies would involve creating a series of derivatives and using computational tools to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.comwikipedia.orgjocpr.com This predictive tool is widely used to forecast the activity of newly designed molecules before their synthesis, thereby saving time and resources. jocpr.com

A typical QSAR study for derivatives of N,N-Bis(2-hydroxyethyl)hexylamine would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity against a specific target would be measured experimentally. This data is crucial for building the model.

Descriptor Calculation: For each molecule, a variety of numerical descriptors would be calculated to quantify its structural and physicochemical properties. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. medcraveonline.com

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. jocpr.com

For a hypothetical series of N,N-Bis(2-hydroxyethyl)hexylamine derivatives, a QSAR model might look like the equation below, where activity is correlated with specific molecular descriptors:

Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Table 1: Hypothetical Data for a QSAR Study of N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

| Derivative | Experimental Activity (IC₅₀, µM) | Descriptor A (e.g., LogP) | Descriptor B (e.g., Molecular Weight) | Predicted Activity (IC₅₀, µM) |

| Hexyl (Parent) | 15.2 | 2.5 | 203.3 | 14.8 |

| Heptyl | 12.5 | 3.0 | 217.4 | 12.1 |

| Octyl | 8.1 | 3.5 | 231.4 | 8.5 |

| Propyl | 35.8 | 1.0 | 161.2 | 36.4 |

| Butyl | 28.4 | 1.5 | 175.3 | 29.0 |

This table is illustrative and does not represent real experimental data.

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com These simulations provide critical insights into the interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective compounds.

If derivatives of N,N-Bis(2-hydroxyethyl)hexylamine were being studied as, for example, enzyme inhibitors, a molecular docking workflow would include:

Preparation of Structures: High-resolution 3D structures of the target protein and the synthesized ligands are prepared.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

The results of a docking study can reveal why certain derivatives are more active than others. For instance, adding a functional group might enable a new hydrogen bond with a key amino acid residue in the binding site, leading to higher affinity.

Table 2: Hypothetical Molecular Docking Results for N,N-Bis(2-hydroxyethyl)hexylamine Derivatives

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| Hexyl (Parent) | -6.5 | TYR 82, PHE 210 | 2 |

| Heptyl | -6.9 | TYR 82, PHE 210, LEU 150 | 2 |

| Octyl | -7.8 | TYR 82, PHE 210, LEU 150, VAL 180 | 3 |

| Propyl | -5.1 | TYR 82 | 2 |

| Butyl | -5.8 | TYR 82, PHE 210 | 2 |

This table is illustrative and does not represent real experimental data.

Ligand Chemistry and Metal Complexation Involving N,n Bis 2 Hydroxyethyl Hexylamine

Coordination Modes and Geometry of Diethanolamine-Based Ligands

Diethanolamine (B148213) and its N-substituted derivatives are flexible ligands capable of adopting various coordination modes. The primary coordination sites are the central nitrogen atom and the oxygen atoms of the two hydroxyl groups. Depending on the metal ion's size, charge, and electronic configuration, as well as the reaction conditions, N,N-Bis(2-hydroxyethyl)hexylamine can function as a bidentate or tridentate ligand.

In its bidentate mode, the ligand typically coordinates through the nitrogen atom and one of the deprotonated hydroxyl groups, forming a stable five-membered chelate ring. The second hydroxyl group may remain uncoordinated or participate in intermolecular hydrogen bonding. When acting as a tridentate ligand, coordination involves the nitrogen atom and both hydroxyl groups, leading to the formation of two fused five-membered chelate rings. This mode of coordination often results in a distorted octahedral or square pyramidal geometry around the metal center, particularly in complexes with transition metals.

| Coordination Mode | Donating Atoms | Typical Geometry | Chelate Ring Size |

|---|---|---|---|

| Bidentate | N, O | Tetrahedral, Square Planar | 5-membered |

| Tridentate | N, O, O' | Octahedral, Square Pyramidal | Two fused 5-membered |

Synthesis and Characterization of Metal Complexes with N,N-Bis(2-hydroxyethyl)hexylamine

The synthesis of metal complexes with N,N-Bis(2-hydroxyethyl)hexylamine can be achieved through the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The choice of the metal salt (e.g., chloride, nitrate, acetate) can influence the final product, as the anion may also coordinate to the metal center or act as a counter-ion. The reaction is often carried out under reflux to ensure complete complex formation. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent.

Spectroscopic techniques are instrumental in elucidating the structure and bonding in metal complexes of N,N-Bis(2-hydroxyethyl)hexylamine.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Upon complexation, this band often shifts to lower frequencies or diminishes in intensity, indicating the coordination of the hydroxyl groups to the metal ion. The C-N stretching vibration, typically observed around 1100 cm⁻¹, may also exhibit a shift upon coordination of the nitrogen atom.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. For transition metal complexes, the d-d electronic transitions observed in the visible region are characteristic of the metal ion's coordination environment. The position and intensity of these bands can help in assigning a particular geometry, such as octahedral or tetrahedral.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the coordination of the ligand. Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms are expected to change. For instance, the protons of the methylene groups adjacent to the nitrogen and oxygen atoms will be deshielded, resulting in a downfield shift of their resonance signals.

| Spectroscopic Technique | Key Observables | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(O-H) and ν(C-N) bands | Coordination of hydroxyl and amino groups |

| UV-Vis Spectroscopy | Position and intensity of d-d transition bands | Determination of coordination geometry |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons and carbons | Confirmation of ligand coordination |

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the metal complexes and to identify their decomposition pathways. The decomposition of these complexes typically occurs in multiple steps. The initial weight loss often corresponds to the removal of lattice or coordinated solvent molecules. Subsequent decomposition stages involve the fragmentation and loss of the organic ligand, ultimately leading to the formation of a metal oxide as the final residue at high temperatures. The decomposition temperatures provide insights into the thermal stability of the complexes, which is influenced by the strength of the metal-ligand bonds.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical calculations are a powerful tool for understanding the electronic structure, bonding, and stability of metal complexes with N,N-Bis(2-hydroxyethyl)hexylamine.

For larger and more complex systems, molecular mechanics (MM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. Molecular mechanics is useful for exploring the conformational landscape of the ligand and its complexes, particularly the orientation of the flexible hexyl group. QM/MM methods allow for a high-level quantum mechanical treatment of the metal center and its immediate coordination sphere, while the rest of the ligand and the surrounding environment are treated with a more computationally efficient molecular mechanics force field. These approaches are particularly useful for studying the behavior of these complexes in solution or in biological systems.

Potential Applications of N,N-Bis(2-hydroxyethyl)hexylamine Metal Complexes

Although the applications of metal complexes derived specifically from Ethanol, 2,2'-(hexylimino)bis- are not well-documented, the broader class of N,N-bis(2-hydroxyethyl)alkylamine ligands and their metal complexes have shown promise in various fields. The following sections explore the potential applications based on analogous compounds.

Catalysis in Organic Transformations

Metal complexes of ligands structurally similar to N,N-Bis(2-hydroxyethyl)hexylamine have demonstrated catalytic activity in a range of organic reactions. For instance, complexes of N,N-bis(2-hydroxyethyl)-ethylenediamine with transition metals have been investigated as catalysts in cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

The catalytic activity of such complexes is attributed to the ability of the metal center to participate in oxidative addition, transmetalation, and reductive elimination steps, which constitute the catalytic cycle of many cross-coupling reactions. The ligand plays a crucial role in stabilizing the metal center in its various oxidation states and influencing its reactivity and selectivity. The hydroxyl groups of the ligand can also participate in the reaction mechanism, potentially through deprotonation to form alkoxide-metal bonds, which can affect the electronic properties of the catalyst.

Given these precedents, it is plausible that metal complexes of N,N-Bis(2-hydroxyethyl)hexylamine could serve as catalysts for various organic transformations, including but not limited to:

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Heck-Mizoroki Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base. researchgate.net

Oxidation Reactions: The catalysis of oxidation of alcohols or other organic substrates.

The lipophilic hexyl group in N,N-Bis(2-hydroxyethyl)hexylamine could enhance the solubility of its metal complexes in organic solvents, which is advantageous for homogeneous catalysis.

Illustrative Catalytic Performance of a Related Amino-bis(phenolate) Iron Complex

The following table presents data for a related iron(III) complex with a tetradentate amino-bis(phenolate) ligand in the synthesis of cyclic carbonates from CO2 and epoxides. This serves as an example of the catalytic potential of such complexes, though specific data for N,N-Bis(2-hydroxyethyl)hexylamine complexes is not available.

| Entry | Epoxide | Co-catalyst | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Propylene oxide | TBAB | 24 | 100 | 95 |

| 2 | Styrene oxide | TBAB | 24 | 100 | 92 |

| 3 | Epichlorohydrin | TBAB | 24 | 100 | 85 |

| Data is illustrative and based on a study of iron amino-bis(phenolate) complexes. TBAB = Tetrabutylammonium bromide. |

Development in Material Science and Supramolecular Assemblies

The field of material science often utilizes metal complexes to construct functional materials with specific properties. The self-assembly of molecular components into well-defined supramolecular structures is a powerful bottom-up approach to creating novel materials. nih.gov Ligands with specific structural features can direct the assembly of metal ions into discrete coordination cages, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

N,N-Bis(2-hydroxyethyl)hexylamine possesses characteristics that make it a potentially valuable building block for supramolecular assemblies. The tridentate coordination site can bind to a metal ion, while the long hexyl chain can engage in van der Waals interactions, leading to the formation of organized structures in the solid state or in solution. The hydroxyl groups can also participate in hydrogen bonding, further directing the self-assembly process.

Potential applications in material science for metal complexes of N,N-Bis(2-hydroxyethyl)hexylamine could include:

Coordination Polymers: The formation of extended networks with interesting magnetic, optical, or porous properties.

Metallogels: The gelation of solvents through the self-assembly of metal complexes into fibrous networks.

Liquid Crystals: The design of metal-containing liquid crystals (metallomesogens) where the long alkyl chain contributes to the mesomorphic behavior.

The ability of the ligand to form complexes with various metal ions could allow for the tuning of the properties of the resulting materials. For example, complexes with paramagnetic metal ions could lead to new magnetic materials, while complexes with luminescent metal ions could find applications in sensing or display technologies.

Illustrative Examples of Supramolecular Structures with Related Ligands

The table below provides examples of supramolecular structures formed with ligands that share functional similarities with N,N-Bis(2-hydroxyethyl)hexylamine.

| Ligand Type | Metal Ion | Resulting Structure | Potential Application | Reference |

| Bis(pyridyl)urea | Various | Supramolecular Gels | Sensing, Catalysis | nih.gov |

| N,N-Bis(2-hydroxybenzyl)alkylamine | Copper(II) | Dimeric Assembly | Host-Guest Chemistry | researchgate.net |

| Schiff Base Ligands | Transition Metals | Coordination Polymers | Antimicrobial Agents | nih.gov |

| This table provides examples of supramolecular assemblies with related ligand systems to illustrate potential outcomes. |

Degradation Pathways and Environmental Fate of N,n Bis 2 Hydroxyethyl Hexylamine

Chemical Degradation Mechanisms

The chemical stability and degradation of N,N-Bis(2-hydroxyethyl)hexylamine are dictated by the reactivity of its functional groups: a secondary amine and two primary alcohol groups.

Hydrolytic Stability of the Compound

Alkanolamines, including secondary amines like N,N-Bis(2-hydroxyethyl)hexylamine, are generally stable against hydrolysis under typical environmental pH and temperature conditions. The carbon-nitrogen and carbon-oxygen single bonds are not susceptible to cleavage by water in the absence of catalysts or extreme conditions. Therefore, hydrolytic degradation is not considered a significant pathway for the environmental breakdown of this compound.

Oxidative Degradation Processes